![molecular formula C10H15NO2S B7465057 N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
N-[(2-methylphenyl)methyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methyl]ethanesulfonamide, also known as Efaroxan, is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and ethanol. Efaroxan has been widely studied for its potential therapeutic applications in various medical conditions, including diabetes, hypertension, and neuropathic pain.
Mechanism of Action
N-[(2-methylphenyl)methyl]ethanesulfonamide acts as an antagonist at the alpha-2 adrenergic receptors, which are found in various tissues throughout the body. By blocking these receptors, N-[(2-methylphenyl)methyl]ethanesulfonamide can exert its therapeutic effects, such as reducing blood pressure and relieving pain.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]ethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage in various tissues.
Advantages and Limitations for Lab Experiments
N-[(2-methylphenyl)methyl]ethanesulfonamide has several advantages for use in lab experiments. It is a well-characterized compound with established synthesis methods, making it readily available for use in research. It has also been extensively studied for its pharmacological properties, making it a valuable tool for investigating the role of alpha-2 adrenergic receptors in various physiological processes.
However, there are also limitations to the use of N-[(2-methylphenyl)methyl]ethanesulfonamide in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, its effects can be dose-dependent, which can make it difficult to establish optimal experimental conditions.
Future Directions
There are several potential future directions for research on N-[(2-methylphenyl)methyl]ethanesulfonamide. One area of interest is its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance in animal models. Another area of interest is its potential use in the treatment of neuropathic pain, as it has been shown to block the alpha-2 adrenergic receptors in the spinal cord. Additionally, further studies are needed to better understand the off-target effects of N-[(2-methylphenyl)methyl]ethanesulfonamide and to develop more specific alpha-2 adrenergic receptor antagonists.
Synthesis Methods
N-[(2-methylphenyl)methyl]ethanesulfonamide can be synthesized through a multistep process involving the reaction of 2-methylbenzylamine with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl ester to form the corresponding carboxylic acid. The carboxylic acid is then reacted with sulfamic acid to form N-[(2-methylphenyl)methyl]ethanesulfonamide.
Scientific Research Applications
N-[(2-methylphenyl)methyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have antihypertensive effects by blocking the alpha-2 adrenergic receptors in the peripheral vasculature. It has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to block the alpha-2 adrenergic receptors in the spinal cord.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-14(12,13)11-8-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUACFEVHEKMZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]ethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.